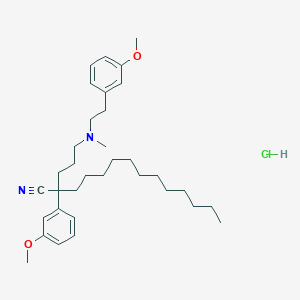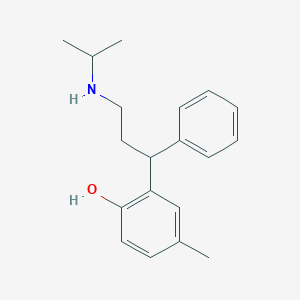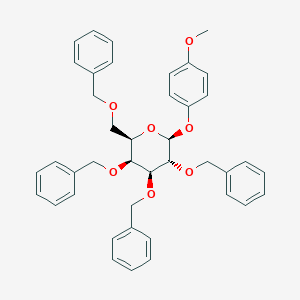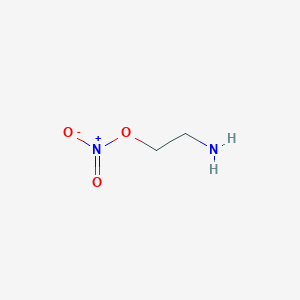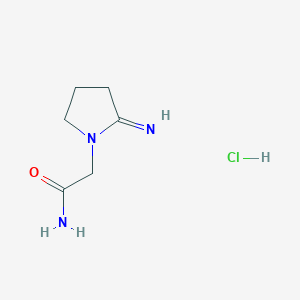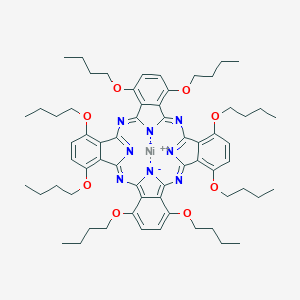
Phtalocyanine de nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H
Vue d'ensemble
Description
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a type of organic ligand that has a phthalocyanine structure . The central metal ion in this compound is nickel, which carries a divalent charge . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular formula of this compound is C64H80N8NiO8 . The structure of phthalocyanine compounds is typically distorted into a saddle shape conformation due to the steric congestion between the neighboring butoxyl groups .Physical And Chemical Properties Analysis
This compound appears as a dark green powder . It has a melting point of 288-293 °C . The compound has a maximum absorption at 743 nm .Applications De Recherche Scientifique
Catalyse
Les phtalocyanines de nickel sont connues pour leurs propriétés catalytiques, en particulier dans les réactions redox. Le centre nickel(II) peut fournir un site pour le transfert d’électrons, facilitant diverses réactions chimiques. Ceci le rend utile dans la synthèse de molécules organiques complexes et dans les procédés industriels où des catalyseurs sont nécessaires pour accélérer les réactions chimiques .
Électronique
Dans le domaine de l’électronique, les composés de phtalocyanine de nickel ont été étudiés pour leurs propriétés semi-conductrices. Ils peuvent être utilisés dans la fabrication de transistors organiques à couches minces (OTFT), qui sont des composants essentiels dans les écrans flexibles et les capteurs .
Cellules solaires
L’industrie photovoltaïque a montré un intérêt pour la phtalocyanine de nickel en raison de son potentiel en tant que colorant dans les cellules solaires sensibilisées par colorant (DSSC). Ses fortes propriétés d’absorption de la lumière peuvent améliorer l’efficacité de la conversion de la lumière en électricité, ce qui en fait un candidat pour la récolte d’énergie solaire .
Capteurs
La sensibilité de la phtalocyanine de nickel à divers gaz en fait un excellent matériau pour les capteurs de gaz. Ces capteurs peuvent détecter des quantités infimes de gaz comme l’ammoniac ou les oxydes d’azote, ce qui est important pour la surveillance environnementale et la sécurité industrielle .
Médecine
Bien qu’ils ne soient pas directement utilisés dans des applications thérapeutiques, les dérivés de phtalocyanine de nickel peuvent être utilisés dans la recherche biomédicale, comme dans la thérapie photodynamique (PDT) pour le traitement du cancer. Ils peuvent générer des espèces réactives de l’oxygène lorsqu’ils sont exposés à la lumière, ce qui peut être utilisé pour cibler et détruire les cellules cancéreuses .
Optoélectronique
En raison de ses propriétés optiques, la phtalocyanine de nickel est utilisée dans les dispositifs optoélectroniques qui nécessitent des matériaux présentant des caractéristiques d’absorption et d’émission de la lumière spécifiques. Il peut être utilisé dans les diodes électroluminescentes (LED) et d’autres technologies d’affichage .
Optique non linéaire
Les composés de phtalocyanine de nickel présentent des propriétés optiques non linéaires, ce qui les rend adaptés aux applications de commutation et de modulation optique. Ceci est crucial pour le développement de dispositifs photoniques avancés .
Détection et surveillance chimiques
Outre la détection des gaz, la phtalocyanine de nickel peut être utilisée dans des capteurs chimiques qui détectent la présence de diverses espèces organiques et inorganiques. Ceci est particulièrement utile dans les systèmes de surveillance et de contrôle de l’environnement .
Safety and Hazards
Propriétés
IUPAC Name |
nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVRZEMMDHQJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H80N8NiO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1148.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155773-71-0 | |
| Record name | Nickel(II) 1,4,8,11,14,18,22,25-octa-n-butoxy-29H,31H-phthalocyanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of observing Negative Differential Resistance (NDR) in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films?
A1: The observation of NDR in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films, both on its own and in conjunction with graphene oxide, suggests its potential for applications in electronic devices. [] NDR is a phenomenon where the electrical current decreases with increasing voltage, a characteristic crucial for developing molecular switches, memory devices, and oscillators. This finding paves the way for exploring this material's use in next-generation electronics.
Q2: How does the incorporation of graphene oxide influence the properties of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine in the context of the study?
A2: The research demonstrates that incorporating graphene oxide with Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films leads to observable NDR effects. [] This suggests that graphene oxide may play a role in modulating the electronic properties of the Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, potentially influencing charge transport mechanisms and contributing to the observed NDR behavior. This finding highlights the potential of combining these materials for enhanced electronic device performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

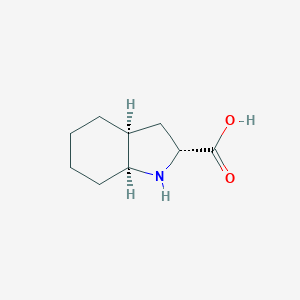


![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)

